molecular formula C18H24N2O4 B5905475 1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid

1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid

Cat. No. B5905475
M. Wt: 332.4 g/mol
InChI Key: LGGJKKLIGQVXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 is a pro-apoptotic compound that has shown promising results in inducing cancer cell death in vitro and in vivo.

Mechanism of Action

The mechanism of action of PAC-1 involves the activation of procaspase-3, a pro-apoptotic protein that is inactive in cancer cells. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of the apoptotic pathway and eventual cell death.
Biochemical and Physiological Effects
PAC-1 has been shown to induce apoptosis in cancer cells in a dose-dependent manner. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cancer cell death. In addition, PAC-1 has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of PAC-1 is its ability to induce apoptosis in cancer cells without affecting normal cells. This makes it a potential candidate for cancer therapy with minimal side effects. However, one of the limitations of PAC-1 is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on PAC-1. One area of research is the development of more efficient synthesis methods to increase the yield of PAC-1. Another area of research is the optimization of the dosage and administration of PAC-1 for maximum efficacy. In addition, further studies are needed to investigate the potential of PAC-1 in combination therapy with other cancer treatments. Finally, research is needed to investigate the potential of PAC-1 in the treatment of other diseases, such as neurodegenerative disorders.
Conclusion
In conclusion, PAC-1 is a small molecule that has shown promising results in inducing cancer cell death in vitro and in vivo. Its mechanism of action involves the activation of procaspase-3, leading to the initiation of the apoptotic pathway and eventual cell death. PAC-1 has minimal toxicity in normal cells, making it a potential candidate for cancer therapy with minimal side effects. However, further research is needed to optimize its efficacy and investigate its potential in combination therapy and the treatment of other diseases.

Synthesis Methods

PAC-1 is synthesized through a multi-step process that involves the reaction of piperidine-2-carboxylic acid with benzoyl chloride, followed by the reaction of the resulting compound with pentanoyl chloride. The final product is purified through column chromatography to obtain pure PAC-1.

Scientific Research Applications

PAC-1 has been extensively studied for its potential use in cancer therapy. It has shown promising results in inducing apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, PAC-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.

properties

IUPAC Name

1-[4-(pentanoylamino)benzoyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-2-3-7-16(21)19-14-10-8-13(9-11-14)17(22)20-12-5-4-6-15(20)18(23)24/h8-11,15H,2-7,12H2,1H3,(H,19,21)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGJKKLIGQVXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.